molecular formula C14H14FNO3S B183604 N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide CAS No. 91308-53-1

N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide

Cat. No.: B183604
CAS No.: 91308-53-1
M. Wt: 295.33 g/mol
InChI Key: VMVYISXIPPYASR-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide (CID 341400) is a fluorinated sulfonamide-based compound of interest in pharmaceutical and medicinal chemistry research . This compound is part of the benzenesulfonamide family, a moiety recognized as an integral component of many drugs and drug-like scaffolds due to its prevalence and versatile chemical functionality . Researchers value such fluorinated sulfonamides as versatile building blocks for the design and synthesis of novel bioactive molecules. For instance, closely related structural analogs, like 4-fluorobenzenesulfonamide, are employed as key intermediates in the synthesis of potential anti-tumor agents, such as bis(dithiocarbimato)-platinum(II) complexes, and in the development of potent enzyme inhibitors like PI3K/mTOR dual inhibitors . The ethoxyphenyl substitution on the sulfonamide nitrogen makes this specific derivative a valuable intermediate for structure-activity relationship (SAR) studies, particularly in the search for new enzyme inhibitors . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3S/c1-2-19-13-7-5-12(6-8-13)16-20(17,18)14-9-3-11(15)4-10-14/h3-10,16H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVYISXIPPYASR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40321307
Record name N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40321307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91308-53-1
Record name NSC373487
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373487
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40321307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Components and Conditions

  • Amine Substrate : 4-Ethoxyaniline (1.0 equiv)

  • Sulfonylating Agent : 4-Fluorobenzenesulfonyl chloride (1.1 equiv)

  • Base : Triethylamine (2.0 equiv) or pyridine

  • Solvent : Dichloromethane (DCM) or chloroform

  • Temperature : 0–25°C (room temperature)

  • Reaction Time : 4–12 hours

The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. After completion, the product is isolated via aqueous workup, often yielding >80% purity before recrystallization.

Purification Techniques

  • Recrystallization : Ethanol or methanol is preferred due to the compound’s moderate solubility in polar solvents.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) eluent resolves unreacted starting materials.

Industrial Production Methods

Continuous Flow Reactors

Modern facilities employ continuous flow systems to enhance yield and reduce waste. Key parameters include:

  • Residence Time : 30–60 minutes

  • Temperature Control : 20–30°C via jacketed reactors

  • Automated Quenching : In-line neutralization of HCl minimizes corrosion risks.

A comparative analysis of batch vs. flow synthesis reveals a 15–20% increase in yield for continuous systems due to precise stoichiometric control.

Solvent Recovery and Sustainability

  • Distillation : DCM and triethylamine are recovered at 40–45°C under reduced pressure (200–300 mbar).

  • Waste Management : Hydrochloric acid byproducts are neutralized with aqueous NaOH, generating NaCl for safe disposal.

Reaction Optimization

Base Selection Impact

BaseYield (%)Purity (%)Reaction Time (h)
Triethylamine85926
Pyridine78888
NaOH (aqueous)657512

Triethylamine outperforms pyridine due to superior HCl scavenging and faster kinetics.

Solvent Effects

  • Dichloromethane : Optimal for solubility and easy separation.

  • Chloroform : Slower reaction rates but higher product stability.

  • Tetrahydrofuran (THF) : Unsuitable due to sulfonyl chloride decomposition.

Quality Control and Analytical Data

Spectroscopic Characterization

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3): δ 1.42 (t, 3H, OCH2_2CH3_3), 4.08 (q, 2H, OCH2_2), 6.90–7.85 (m, 8H, aromatic).

  • IR (KBr) : 1345 cm1^{-1} (S=O asym), 1160 cm1^{-1} (S=O sym), 1240 cm1^{-1} (C-F).

Purity Standards

ParameterSpecificationMethod
Assay (HPLC)≥98.5%USP <621>
Residual Solvents≤500 ppmGC-FID
Heavy Metals≤10 ppmICP-MS

Challenges and Mitigation Strategies

Hydrolysis of Sulfonyl Chloride

Exposure to moisture degrades the sulfonyl chloride, necessitating strict anhydrous conditions. Molecular sieves (4Å) are added to solvents to adsorb trace water.

Byproduct Formation

  • Di-Substituted Products : Controlled by maintaining a 1:1.1 amine-to-sulfonyl chloride ratio.

  • Oxidation Byproducts : Avoided by excluding oxygen via nitrogen sparging.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies indicate a 50% reduction in reaction time (2–3 hours) under microwave irradiation (100 W, 80°C), though scalability remains unproven.

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica) show promise in catalyzing sulfonamide bond formation under mild conditions (pH 7–8, 30°C).

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring would yield nitro derivatives, while reduction could lead to the formation of amines .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide involves its interaction with biological targets, such as enzymes. Sulfonamides typically inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction. This can lead to the disruption of essential biological processes, such as bacterial cell wall synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide with structurally related sulfonamide derivatives:

Compound Name Substituents on Aromatic Rings Molecular Formula Molecular Weight Key Physical Properties References
This compound 4-Fluorobenzenesulfonamide + 4-ethoxyphenyl C₁₄H₁₄FNO₃S 295.33* Not explicitly reported Inferred
N-(4-Chlorophenyl)-4-ethoxybenzenesulfonamide 4-Ethoxybenzenesulfonamide + 4-chlorophenyl C₁₄H₁₄ClNO₃S 311.78 Not reported
N-(4-Amino-2-methoxyphenyl)-4-fluorobenzenesulfonamide 4-Fluorobenzenesulfonamide + 4-amino-2-methoxyphenyl C₁₃H₁₃FN₂O₃S 296.32 Not reported
N,N'-(3,3′-Dimethoxybiphenyl-4,4′-diyl)bis(4-fluorobenzenesulfonamide) Bis(4-fluorobenzenesulfonamide) + dimethoxybiphenyl C₂₆H₂₂F₂N₂O₆S₂ 568.59 Exhibited antibacterial activity
N-(5-Nitro-1-trityl-1H-indazol-3-yl)-2-(4-ethoxyphenyl)acetamide 4-Ethoxyphenylacetamide + nitroindazole C₃₃H₂₈N₄O₃ 552.60 NMR-confirmed structure; 85% yield

Notes:

  • *Calculated molecular weight based on formula.
  • Amino (–NH₂) groups in analogs (e.g., ) may increase hydrogen-bonding capacity, affecting solubility and target binding.

Research Findings and Gaps

  • Key Advances: Fluorinated sulfonamides exhibit enhanced metabolic stability and target affinity compared to non-halogenated analogs . Ethoxy and methoxy substituents improve pharmacokinetic profiles, as evidenced by high-yield syntheses and bioactivity in related compounds .
  • Unresolved Questions: No direct data on the target compound’s solubility, melting point, or biological activity are available in the provided evidence. The impact of the ethoxy group’s steric bulk versus smaller substituents (e.g., –F, –Cl) remains underexplored.

Biological Activity

N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide group, which is known for its role in antimicrobial activity. The presence of the ethoxy and fluorine substituents may enhance its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in various metabolic pathways. The sulfonamide moiety can mimic para-aminobenzoic acid (PABA), a substrate for bacterial enzymes crucial for folic acid synthesis. By inhibiting these enzymes, the compound disrupts bacterial growth and replication .

Additionally, the halogen substituents (fluoro and possibly chloro) can enhance the compound's binding affinity to target proteins, thereby increasing its potency as an inhibitor . This mechanism is particularly relevant in the context of developing selective inhibitors for human intestinal carboxylesterases (hiCE), which are implicated in drug metabolism and toxicity .

Antimicrobial Activity

Research indicates that compounds with sulfonamide structures exhibit antimicrobial properties. For instance, studies have shown that this compound can effectively inhibit bacterial growth in vitro, showcasing its potential as an antimicrobial agent .

Enzyme Inhibition

A series of studies have focused on the enzyme inhibition characteristics of this compound. The compound has been evaluated for its ability to inhibit various carboxylesterases, with promising results indicating selectivity towards hiCE over other esterases . This selectivity is crucial for minimizing side effects associated with drug metabolism.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits bacterial growth; potential therapeutic use
Enzyme InhibitionSelective inhibition of hiCE
Structural ActivityEnhanced binding due to halogen substitutions

Case Study: Selective Inhibition of Human Intestinal Carboxylesterase

In a study aimed at identifying selective inhibitors for hiCE, a class of benzene sulfonamides was synthesized, including this compound. The results demonstrated that halogen substitutions significantly increased the potency and selectivity of these compounds against hiCE compared to other esterases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide
Reactant of Route 2
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N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide

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